(2Z,4E)-2,4-Decadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-2,4-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its strong, pleasant odor, often described as fatty, citrusy, or green. It is commonly found in various natural sources, including citrus fruits, and is used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2,4-Decadienal can be achieved through several methods. One common approach involves the stereoselective addition of organometallic reagents to pyrylium salts, followed by electrocyclic ring-opening of the intermediate 2H-pyran . This method typically yields the desired (2Z,4E)-dienal with high stereochemical purity.
Industrial Production Methods
Industrial production of this compound often involves the use of transition metal-catalyzed reactions. For example, the Claisen rearrangement of ester enolates followed by the Peterson reaction can be employed to produce this compound . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2,4-Decadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Decadienoic acid.
Reduction: Decadienol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2Z,4E)-2,4-Decadienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2Z,4E)-2,4-Decadienal involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell surface receptors and intracellular signaling molecules, leading to various physiological effects . For example, it has been shown to interact with voltage-gated sodium channels, affecting neuronal activity .
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-Hexadienal: Another conjugated dienal with similar chemical properties.
(2E,4E)-2,4-Decadienal: An isomer with different stereochemistry.
(2Z,4E)-2,4-Dodecadienal: A longer-chain analog with similar reactivity.
Uniqueness
(2Z,4E)-2,4-Decadienal is unique due to its specific stereochemistry, which imparts distinct chemical and sensory properties. Its conjugated double bonds make it highly reactive and useful in various synthetic applications. Additionally, its pleasant odor makes it valuable in the flavor and fragrance industry.
Biological Activity
(2Z,4E)-2,4-Decadienal is a naturally occurring aldehyde with the chemical formula C₁₀H₁₈O. It is primarily found in various essential oils and is known for its distinctive aroma. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activities of this compound based on diverse research findings.
Chemical Structure
The structure of this compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
- Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli .
- Fungal Activity : Another study reported that this compound showed antifungal activity against Candida albicans, with an MIC of 0.25 mg/mL .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1 |
Candida albicans | 0.25 |
2. Antioxidant Activity
This compound has been evaluated for its antioxidant properties using various assays:
- DPPH Radical Scavenging : A study utilized the DPPH assay to assess the radical scavenging activity of this compound. The compound exhibited a scavenging effect of 85% at a concentration of 100 µg/mL .
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated a significant reducing power with an IC50 value of 50 µg/mL .
3. Anti-inflammatory Activity
Inflammation-related studies have shown that this compound can modulate inflammatory responses:
- Cytokine Production : Research indicated that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- In Vivo Studies : In animal models of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to controls .
Case Study 1: Antimicrobial Efficacy in Food Preservation
A study investigated the application of this compound as a natural preservative in food products. The results showed that incorporating this compound into meat products significantly reduced microbial load over a storage period of two weeks while maintaining sensory quality .
Case Study 2: Cosmetic Applications
Another case study explored the use of this compound in cosmetic formulations due to its antioxidant properties. The study found that creams containing this compound improved skin hydration and reduced oxidative stress markers in participants after four weeks of application .
Properties
CAS No. |
5910-88-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2Z,4E)-deca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8- |
InChI Key |
JZQKTMZYLHNFPL-MUIOLIGRSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C=O |
Canonical SMILES |
CCCCCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.